Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-
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Overview
Description
trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a common scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclohexanol under specific conditions . The reaction is often carried out in the presence of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran (THF), with the temperature carefully controlled to optimize yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is used as a building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors .
Biology and Medicine: This compound has shown potential as a multi-targeted kinase inhibitor, making it a valuable candidate in cancer research. It has demonstrated cytotoxic effects against various cancer cell lines and is being investigated for its ability to induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs targeting specific kinases involved in cancer and other diseases .
Mechanism of Action
The mechanism of action of trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol involves its interaction with specific molecular targets, primarily kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition can result in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a scaffold in kinase inhibitor development.
4-Aminopyrrolo[2,3-d]pyrimidine: Another similar compound with potential antitubercular activity.
Uniqueness: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H14ClN3O |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2 |
InChI Key |
FAWNDWMXKAMDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O |
Origin of Product |
United States |
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